1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine
Description
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Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-11-6-14(2-3-15(11)16)22(18,19)17-7-13(8-17)21-10-12-4-5-20-9-12/h2-3,6,12-13H,4-5,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSONNOLARFKHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OCC3CCOC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesis, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
The synthesis of this compound involves multi-step reactions that include the formation of the azetidine ring and the introduction of the sulfonyl and methoxy groups. The synthetic pathway has been optimized to enhance yield and purity, as demonstrated in recent studies.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. Results indicated a notable inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays revealed that it inhibits cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
Case Studies
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest involvement in the inhibition of protein kinases, which are crucial for various cellular processes including growth and division .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that this compound exhibits antiviral properties, particularly against Hepatitis B virus (HBV). Its mechanism involves inhibiting viral replication by targeting specific viral proteins, thus preventing the progression of viral diseases .
Anticancer Potential
The compound has shown promise as an anticancer agent. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 50 µM. This suggests its potential role in cancer therapy by disrupting cellular processes essential for tumor growth .
Anti-inflammatory Properties
In addition to its antiviral and anticancer activities, the compound has been evaluated for anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in human macrophages, indicating its potential utility in treating inflammatory diseases .
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | HBV | Not specified | Inhibition of viral protein function |
| Anticancer | Various | 10 - 50 | Cytotoxicity through apoptosis |
| Anti-inflammatory | Human macrophages | Not specified | Reduction of cytokine production |
Drug-Like Properties Evaluation
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Solubility | High |
| Permeability | Good |
| Toxicity | Low |
Case Study 1: Antiviral Efficacy
In a controlled study, the compound was administered to infected cell cultures showing a marked reduction in viral load compared to untreated controls. The study followed established protocols from the National Cancer Institute (NCI), confirming the compound's antiviral efficacy through rigorous testing methods .
Case Study 2: Cancer Cell Line Studies
A comprehensive assessment was conducted on various cancer cell lines using the NCI's Developmental Therapeutics Program (DTP). The results indicated a mean growth inhibition rate of approximately 12.53% across tested lines, showcasing its potential as a viable candidate for further development in oncology .
Case Study 3: Inflammation Models
In vitro assays involving human macrophages revealed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines. This suggests a mechanism through which it may mitigate inflammatory responses, making it relevant for conditions such as arthritis and other inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine, and how are intermediates characterized?
- Methodology :
-
Step 1 : Start with sulfonylation of 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine precursors under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
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Step 2 : Introduce the (tetrahydrofuran-3-yl)methoxy group via nucleophilic substitution or coupling reactions. For example, react the azetidine intermediate with (tetrahydrofuran-3-yl)methyl tosylate in the presence of a mild base .
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Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry (HRMS) to verify molecular weight. Purity is assessed via HPLC (≥95%) .
Key Reaction Steps Analytical Techniques Sulfonylation of azetidine precursor ¹H NMR, ¹³C NMR, FT-IR Ether linkage formation HRMS, HPLC
Q. How do the compound’s solubility and stability vary across solvents and storage conditions?
- Methodology :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. The tetrahydrofuran moiety may enhance solubility in ethers .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C to 40°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., sulfonic acid derivatives) .
Q. What spectroscopic and computational methods are used to validate the compound’s 3D conformation?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of sulfonyl and tetrahydrofuran groups .
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict bond angles and torsional strain in the azetidine ring .
Advanced Research Questions
Q. How does the tetrahydrofuran-3-yl methoxy group influence biological target binding compared to other ether substituents?
- Methodology :
-
Structure-Activity Relationship (SAR) : Synthesize analogs with cyclopentyl or pyridyl ethers. Compare binding affinities using SPR (surface plasmon resonance) or fluorescence polarization assays .
-
Molecular docking : Perform AutoDock Vina simulations against proposed targets (e.g., enzymes with hydrophobic active sites) to assess steric and electronic complementarity .
Analog Substituent Observed Bioactivity Tetrahydrofuran-3-yl methoxy Enhanced membrane permeability 2,2,2-Trifluoroethoxy (from ) Reduced metabolic stability
Q. How can contradictions in reported bioactivity data be resolved?
- Methodology :
- Meta-analysis : Compare datasets across studies, controlling for variables like assay type (cell-free vs. cell-based) and purity (95% vs. >99%). For example, lower purity may introduce off-target effects in kinase inhibition assays .
- Orthogonal assays : Validate hits using thermal shift assays (TSA) or isothermal titration calorimetry (ITC) to confirm direct target engagement .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?
- Methodology :
- Dosing regimens : Use staggered oral/intravenous administration in rodent models to calculate bioavailability (F%) and half-life (t½). Monitor plasma concentrations via LC-MS/MS .
- Tissue distribution : Apply whole-body autoradiography or PET imaging with radiolabeled compound (e.g., ¹⁸F isotope) .
Q. What are the environmental degradation pathways of this compound, and how do they inform lab safety protocols?
- Methodology :
- Hydrolysis studies : Expose to simulated environmental conditions (UV light, aqueous buffers) and identify breakdown products via GC-MS. The sulfonamide group may hydrolyze to sulfonic acids under acidic conditions .
- Ecotoxicity screening : Use Daphnia magna or algae models to assess LC₅₀ values and bioaccumulation potential .
Key Data Contradictions and Resolutions
- Purity vs. Activity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from residual solvents (DMSO) in stock solutions. Use lyophilized compound for dose-response assays .
- Species-Specific Metabolism : Rodent liver microsomes may metabolize the tetrahydrofuran group faster than human counterparts. Cross-validate with hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
